molecular formula C17H18N6O4 B2836981 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide CAS No. 899752-02-4

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B2836981
CAS RN: 899752-02-4
M. Wt: 370.369
InChI Key: NZUOXZJJCZYKAA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a tert-butyl group, and a 4-nitrophenyl group. The pyrazolo[3,4-d]pyrimidin-5(4H)-one is a type of heterocyclic compound which is a core structure in many bioactive compounds . The tert-butyl group is a common protecting group in organic synthesis . The 4-nitrophenyl group is a nitroaromatic compound, which are often used in the manufacture of dyes, pharmaceuticals, and polymers.


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyrazolo[3,4-d]pyrimidin-5(4H)-one and the 4-nitrophenyl groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one could potentially undergo further reactions at the 3-position . The 4-nitrophenyl group is electron-withdrawing, which could activate the acetamide linkage for nucleophilic acyl substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which includes derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating their potential as antimicrobial agents. This study highlights the chemical versatility and potential biomedical applications of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives can form coordination complexes with metal ions, potentially offering a new approach to developing antioxidant agents (Chkirate et al., 2019).

Antitumor Activity

Research by M. M. Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showcased their synthesis and evaluation for in vitro cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents. This underscores the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer research, contributing to the development of new therapeutic agents (Al-Sanea et al., 2020).

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines related to translocator protein 18 kDa (TSPO) ligands were synthesized and evaluated for neuroinflammation imaging by Annelaure Damont et al. (2015). These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, an early biomarker of neuroinflammatory processes. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing PET radiotracers for neuroinflammation imaging, contributing to the understanding and diagnosis of neurological disorders (Damont et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activities of related compounds. Additionally, studies could be conducted to optimize its synthesis and explore the reactivity of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(9-19-22)16(25)21(10-18-15)20-14(24)8-11-4-6-12(7-5-11)23(26)27/h4-7,9-10H,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUOXZJJCZYKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide

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